(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine
Overview
Description
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a piperidine ring attached via a methylamine linker at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reaction: The nitro-substituted pyridine is then coupled with the piperidine derivative using a suitable linker, such as methylamine, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of (5-Amino-pyridin-2-yl)-piperidin-3-ylmethyl-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides or other oxidized products.
Scientific Research Applications
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets. The compound may inhibit enzyme activity or interfere with receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: Similar structure but with the piperidine ring attached at the 4-position.
(5-Nitro-pyridin-2-yl)-morpholin-3-ylmethyl-amine: Contains a morpholine ring instead of a piperidine ring.
(5-Nitro-pyridin-2-yl)-piperazin-3-ylmethyl-amine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is unique due to its specific substitution pattern, which can influence its biological activity and binding properties. The presence of both the nitro group and the piperidine ring provides a distinct chemical environment that can be exploited for targeted drug design and synthesis.
Properties
IUPAC Name |
5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h3-4,8-9,12H,1-2,5-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRZIMTKUGWEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246284 | |
Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-17-8 | |
Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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